molecular formula C7H9NO3S2 B2555625 (5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid CAS No. 7273-60-1

(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid

Cat. No. B2555625
CAS RN: 7273-60-1
M. Wt: 219.27
InChI Key: PRPIIQBWDQAGMX-UHFFFAOYSA-N
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Description

(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid, also known as ETTA, is an organic compound that has been studied extensively in recent years, primarily due to its potential applications in the pharmaceutical, biotechnology, and chemical industries. ETTA is a five-membered ring containing an ethyl group, an oxygen atom, a sulfur atom, and two thiazolidine rings. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. ETTA is a relatively new compound, and its properties and potential applications are still being explored.

Scientific Research Applications

Thiazolidinones' Biological Potential and Synthetic Developments

The exploration of 1,3-thiazolidin-4-one derivatives, including (5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid, has historically been significant due to their wide range of biological applications and pharmacological importance. These derivatives are recognized for their extensive potential in medicinal chemistry, offering activities against various diseases. The synthetic methodologies for these compounds have evolved significantly, incorporating green chemistry principles to address environmental concerns and improve synthesis efficiency. This development showcases the compound's relevance in pharmaceutical applications and environmental sustainability (Santos et al., 2018).

Novel Synthetic Routes and Structural Insights

Innovative synthetic routes for thiazolidinone derivatives, including the targeted compound, have been developed to enhance their structural properties and potential for pharmaceutical applications. The reaction of chloral with substituted anilines, leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, exemplifies the adaptability and versatility of these compounds in chemical synthesis. Such advancements contribute to a deeper understanding of their conformation and reactivity, paving the way for new therapeutic agents (Issac & Tierney, 1996).

Thiazolidines in Fermentation and Biotechnological Applications

The utility of thiazolidine motifs extends beyond pharmaceuticals to fermentation and biotechnological applications. These compounds, due to their unique structural properties, play a crucial role in the production of fermented beverages and in microbial metabolism. Their involvement in processes like oxidative fermentation highlights the interdisciplinary significance of thiazolidine derivatives, bridging organic synthesis with food science and microbiology. This illustrates the broad applicability of these compounds, from enhancing pharmacological properties to contributing to the food and beverage industry (Lynch et al., 2019).

Environmental Impact and Green Chemistry

The synthesis and application of thiazolidinones have been aligned with green chemistry principles to mitigate environmental impact. Studies focusing on the green synthesis of thiazolidinone derivatives emphasize the importance of developing sustainable and environmentally friendly chemical processes. These efforts underscore the commitment of the scientific community to reducing hazardous substances in synthesis, showcasing the potential of thiazolidinones in leading the way towards more sustainable practices in chemistry (JacqulineRosy et al., 2019).

properties

IUPAC Name

2-(5-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-2-4-6(11)8(3-5(9)10)7(12)13-4/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPIIQBWDQAGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=S)S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid

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